molecular formula C5H7Br B093129 5-Bromopent-2-yne CAS No. 18719-27-2

5-Bromopent-2-yne

Cat. No.: B093129
CAS No.: 18719-27-2
M. Wt: 147.01 g/mol
InChI Key: XXTLMXOGRBXMQF-UHFFFAOYSA-N
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Description

5-Bromopent-2-yne (CAS 18719-27-2) is a valuable terminal alkyne derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C5H7Br and a molecular weight of 147.01 g/mol, features a bromine atom on one terminus and a triple bond, enabling diverse chemical transformations such as nucleophilic substitutions and metal-catalyzed coupling reactions . Supplied with a high purity of ≥97%, this reagent is ideal for constructing complex molecular architectures in drug discovery and materials science . Its structure, represented by the SMILES notation CC#CCCBr, makes it a useful precursor for synthesizing longer carbon chains or cyclic compounds . As a flammable liquid, it is classified under GHS pictograms 02 and 07, requiring careful handling and storage at 4°C . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopent-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTLMXOGRBXMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499715
Record name 5-Bromopent-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18719-27-2
Record name 5-Bromopent-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromopent 2 Yne

Bromination Approaches

Direct bromination and dehydrohalogenation represent key strategies for introducing the bromo functionality to the pentynyl framework.

Direct Bromination of Pent-2-yne

The direct bromination of an alkyne presents a potential, though less commonly documented, route to 5-Bromopent-2-yne. This approach would involve the selective bromination at the allylic position.

N-Bromosuccinimide (NBS) is a preferred reagent for allylic and benzylic brominations as it provides a low, constant concentration of molecular bromine (Br₂), which can minimize side reactions like the addition to the triple bond. masterorganicchemistry.com The reaction is typically initiated by light or a radical initiator. For instance, the bromination of a similar compound, 4,4-dimethylpent-2-yne, with Br₂ under UV light irradiation in carbon tetrachloride at 0°C for 4 hours resulted in an 82-85% yield of the corresponding bromoalkyne. While specific conditions for the direct bromination of pent-2-yne to this compound are not extensively detailed in the provided results, the principles of allylic bromination using reagents like NBS are well-established. masterorganicchemistry.comsci-hub.se

ReagentConditionsTypical Yield (%)
N-Bromosuccinimide (NBS)CCl₄, light40–55

This table presents typical conditions and yields for allylic bromination reactions.

Dehydrohalogenation Reactions

An alternative strategy involves the elimination of hydrogen halides from a suitable precursor.

The dehydrohalogenation of a dihalogenated alkane or a halogenated alkene can generate the alkyne functionality. For example, 5-bromo-pent-1-ene could theoretically be a precursor, although this specific transformation to this compound is not explicitly described in the search results. A common approach for such transformations is the use of a strong base to induce elimination. For instance, flash vacuum pyrolysis of 5-bromopent-1-ene over magnesium has been shown to proceed via a radical pathway. rsc.org A more controlled method involves using a strong base like potassium tert-butoxide (KOtBu) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-20°C to 0°C) to promote dehydrohalogenation, with typical yields ranging from 60-75%.

PrecursorReagentSolventTemperature (°C)Typical Yield (%)
5-bromo-pent-1-eneKOtBuTHF-20 to 060–75

This table illustrates a general dehydrohalogenation reaction.

Transformations from Functionalized Precursors

A highly effective and well-documented method for synthesizing this compound involves the conversion of an alcohol precursor through a leaving group strategy. google.com

Conversion of Alkyne Alcohols through Leaving Group Strategies (e.g., Tosylation followed by Bromination)

This two-step process involves first converting the hydroxyl group of an alkyne alcohol, such as pent-3-yn-1-ol, into a good leaving group, typically a tosylate. The subsequent nucleophilic substitution with a bromide ion yields the desired this compound. google.com

The tosylation of the alcohol is generally achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or in a solvent such as dichloromethane (B109758) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.comrsc.org

Following the formation of the tosylate, a nucleophilic substitution reaction is carried out. The tosylate group is displaced by a bromide ion from a source such as lithium bromide (LiBr) or another metal bromide. google.comresearchgate.net This SN2 reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at mild temperatures (25–40°C) to ensure high regioselectivity and yield. This method is highlighted in patents for the synthesis of ent-progesterone, where this compound is a key intermediate. google.com

StepReactantsSolventKey Conditions
TosylationPent-3-yn-1-ol, p-Toluenesulfonyl chloride, Base (e.g., Pyridine)Dichloromethane0°C to room temperature
BrominationPent-3-ynyl 4-methylbenzenesulfonate, Metal Bromide (e.g., LiBr)DMF or THF25–40°C

This table outlines the two-step conversion of an alkyne alcohol to this compound.

Process Optimization in Laboratory Synthesis

The successful synthesis of this compound in a laboratory setting hinges on the meticulous optimization of various process parameters. The most common and well-documented method involves the bromination of a tosylate precursor, specifically pent-2-ynyl tosylate. This reaction is typically a nucleophilic substitution where a bromide ion displaces the tosylate group.

The choice of solvent and the control of temperature are critical factors that significantly influence the yield and purity of this compound. Polar aprotic solvents are generally preferred as they can stabilize the transition state of the SN2 reaction. Commonly used solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

The reaction temperature is another crucial parameter that must be carefully controlled to minimize side reactions. The optimal temperature range for the bromination of pent-2-ynyl tosylate is typically between 25°C and 40°C. Operating within this range promotes efficient reaction kinetics while suppressing the formation of unwanted byproducts.

Research findings have demonstrated that the specific combination of reagent and solvent can have a notable impact on the reaction yield. For instance, the use of sodium bromide (NaBr) in DMF at 30°C has been reported to produce a 92% yield of this compound. In comparison, using potassium bromide (KBr) in THF at a slightly higher temperature of 40°C results in a slightly lower yield of 88%.

PrecursorReagentSolventTemperature (°C)Yield (%)
Pent-2-ynyl tosylateNaBrDMF3092
Pent-2-ynyl tosylateKBrTHF4088

To ensure the reaction proceeds to completion and to identify the optimal reaction time, the progress of the synthesis is monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to qualitatively monitor the progress of a reaction. A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.org For a non-polar compound like a haloalkane, a less polar eluent is typically used. savemyexams.com The Rf value is characteristic of a compound in a specific eluent system and can be used to presumptively identify the product by comparing it to a standard. libretexts.org A pure compound should ideally give a single spot on the TLC plate. ualberta.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for both qualitative and quantitative analysis of the reaction mixture. It separates the components of the mixture based on their boiling points and provides a mass spectrum for each component, which allows for their identification. In the context of this compound synthesis, GC-MS is used to confirm the identity of the product and to determine its purity by detecting any remaining starting materials or byproducts. For instance, in the synthesis of a related compound, a specific retention time and mass-to-charge ratio (m/z) in the mass spectrum were used to confirm the product's identity and purity of over 98%. google.com

Control of Reaction Parameters (e.g., Temperature, Solvents)

Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires consideration of scalability, safety, and efficiency. Continuous flow processes have emerged as a promising technology for the large-scale manufacturing of chemicals.

Continuous flow chemistry offers several advantages over traditional batch processing for industrial-scale synthesis. beilstein-journals.org These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes at any given time, and the potential for higher yields and selectivity. beilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to more consistent product quality. beilstein-journals.org

Chemical Reactivity and Mechanistic Pathways of 5 Bromopent 2 Yne

Influence of Electronic and Steric Factors on Reactivity

The chemical behavior of 5-bromopent-2-yne is a direct consequence of the electronic properties and spatial arrangement of its constituent atoms. The electron-withdrawing nature of the bromine substituent and the unique hybridization of the alkyne carbons are primary determinants of its reactivity profile.

Role of the Electron-Withdrawing Bromine Substituent

The bromine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect on the pentyl chain. This effect polarizes the carbon-bromine (C-Br) bond, creating a partial positive charge on the carbon atom to which it is attached and a partial negative charge on the bromine atom. This polarization makes the carbon atom susceptible to attack by nucleophiles. The bromine atom's ability to function as an effective leaving group is a cornerstone of the compound's utility in synthetic chemistry. google.comgoogle.comgoogleapis.comgoogleapis.com

Reactivity of the Alkyne Moiety (sp-hybridized carbons)

The alkyne functional group, with its sp-hybridized carbon atoms, introduces a region of high electron density due to the presence of two π-bonds. This makes the alkyne moiety itself nucleophilic and susceptible to electrophilic attack. However, the triple bond also influences the reactivity of the bromine at the 5-position. The sp-hybridized carbons of the alkyne are more electronegative than sp3-hybridized carbons, which can have a modest electron-withdrawing effect that propagates down the carbon chain, though this is less pronounced than the inductive effect of the bromine itself. The linear geometry of the alkyne also plays a role in the steric accessibility of the reaction centers.

Classes of Organic Transformations

The dual functionality of this compound allows it to participate in a variety of organic reactions, most notably nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for this compound, where the bromine atom is displaced by a nucleophile. These reactions are pivotal for introducing new functional groups and extending the carbon skeleton.

This compound readily undergoes substitution reactions with various nucleophiles, including amines and thiols. For instance, reaction with an amine, such as 1,4,7-triazacyclononane, results in the displacement of the bromide ion to form a new carbon-nitrogen bond. doi.org Similarly, thiols and their conjugate bases (thiolates) can act as nucleophiles to form thioethers. These reactions typically proceed via an S_N2 mechanism, where the nucleophile attacks the carbon bearing the bromine atom, leading to inversion of stereochemistry if the carbon were chiral. The efficiency of these reactions can be influenced by the strength and steric bulk of the nucleophile, as well as the reaction conditions such as solvent and temperature.

The table below summarizes representative nucleophilic substitution reactions of this compound.

NucleophileReagent ExampleProduct Type
Amine1,4,7-triazacyclononaneSubstituted Amine
ThiolThioacetate (B1230152)Thioether

The success of nucleophilic substitution reactions involving this compound hinges on the ability of the bromine atom to depart as a stable bromide ion (Br⁻). google.comgoogle.comgoogleapis.comgoogleapis.com Bromide is considered a good leaving group because it is the conjugate base of a strong acid (hydrobromic acid, HBr) and can effectively stabilize the negative charge. The C-Br bond is relatively weak compared to C-C or C-H bonds, facilitating its cleavage. In many synthetic procedures, the displacement of the bromide is the key step. For example, in the synthesis of certain complex molecules, a precursor alcohol is first converted to a tosylate, which is then displaced by a bromide ion to form this compound. google.comgoogle.com This intermediate then undergoes further reaction where the bromide is displaced by another nucleophile. google.comgoogle.com

The following table lists common leaving groups and their relative abilities, highlighting the effectiveness of bromide.

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
I⁻HI-10Excellent
Br⁻HBr-9Good
Cl⁻HCl-7Moderate
TsO⁻TsOH-2.8Excellent
H₂OH₃O⁺-1.7Good (as H₂O)
HO⁻H₂O15.7Poor
Substitution with Amines and Thiols

Electrophilic Addition Reactions to the Triple Bond

The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. These reactions proceed by breaking the pi bonds of the alkyne to form new sigma bonds.

Addition of Hydrogen Halides and Halogens

The addition of hydrogen halides (HX) and halogens (X₂) to the triple bond of this compound is a characteristic reaction of alkynes.

Addition of Hydrogen Halides (e.g., HBr, HCl): The addition of a hydrogen halide, such as hydrogen bromide (HBr), to an asymmetrical alkyne like this compound follows Markovnikov's rule. libretexts.orgquora.com The proton (H⁺) from the hydrogen halide acts as an electrophile and adds to the carbon atom of the triple bond that is bonded to more hydrogen atoms. libretexts.org In the case of this compound, the triple bond is internal (at the 2-position), so the initial addition of a proton can lead to two different vinyl carbocation intermediates. The subsequent attack by the halide ion (e.g., Br⁻) results in the formation of a dihaloalkene. The reaction can proceed further with the addition of a second molecule of HX to the resulting alkene, ultimately yielding a geminal dihalide if the initial addition follows Markovnikov's rule. arihantcollege-bwd.ac.in

The general mechanism involves the polarization of the H-X bond, where the hydrogen atom carries a partial positive charge and the halogen a partial negative charge. chemguide.co.uk The electrophilic hydrogen is attracted to the electron-rich pi system of the alkyne, leading to the formation of a carbocation intermediate and a halide ion. chemguide.co.uksavemyexams.com The halide ion then acts as a nucleophile, attacking the carbocation to form the final product. libretexts.org The rate of this reaction increases with the acidity of the hydrogen halide (HI > HBr > HCl > HF). chemguide.co.uk

Addition of Halogens (e.g., Br₂, Cl₂): Halogens like bromine (Br₂) and chlorine (Cl₂) also add across the triple bond. Although non-polar, the halogen molecule becomes polarized as it approaches the electron-dense alkyne. savemyexams.com This induced dipole allows one halogen atom to act as an electrophile. The reaction proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion (formed in the first step) from the opposite side leads to an anti-addition product, initially forming a trans-dihaloalkene. With an excess of the halogen, a second addition can occur, resulting in a tetrahaloalkane. arihantcollege-bwd.ac.in

Oxidation and Reduction Pathways

The triple bond in this compound is also susceptible to both oxidation and reduction, leading to a variety of functionalized products.

Oxidation: Oxidative cleavage of the alkyne can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃). quora.com

With hot, concentrated KMnO₄: The triple bond is completely cleaved. For an internal alkyne like this compound, this reaction would yield two carboxylic acids. Specifically, the bond between C2 and C3 would break, leading to the formation of acetic acid and 3-bromopropanoic acid.

Ozonolysis: Reaction with ozone followed by a workup cleaves the triple bond to also form carboxylic acids. This method is often milder and can provide higher yields of the carboxylic acid products compared to permanganate oxidation.

Reduction: The triple bond can be reduced to either an alkene or an alkane, depending on the reagents and conditions used.

Reduction to an Alkane: Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) with excess hydrogen gas (H₂) will completely reduce the alkyne to the corresponding alkane, 2-bromopentane.

Reduction to a cis-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), allows the reduction to be stopped at the alkene stage. arihantcollege-bwd.ac.inyoutube.com This reaction involves the syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene, specifically (Z)-5-bromopent-2-ene. arihantcollege-bwd.ac.inyoutube.com

Reduction to a trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, can also reduce the alkyne to an alkene. arihantcollege-bwd.ac.in This method proceeds via a radical anion intermediate and results in the anti-addition of hydrogen, selectively forming the trans-alkene, (E)-5-bromopent-2-ene. arihantcollege-bwd.ac.in

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. This compound can participate in several types of these reactions.

Participation in Enyne Cycloisomerization Reactions (e.g., InCl₃-catalyzed)

Enyne cycloisomerization is a powerful reaction for constructing cyclic systems, and haloalkynes are known substrates for these transformations. csic.es Indium(III) chloride (InCl₃) is an effective catalyst for the cycloisomerization of 1,6-enynes. pku.edu.cnpku.edu.cn In these reactions, this compound can be used as a building block to construct the enyne substrate. For instance, it can be coupled with an alkene-containing fragment to create a 1,6-enyne. pku.edu.cnpku.edu.cn

The InCl₃-catalyzed reaction typically begins with the activation of the alkyne by the Lewis acidic indium catalyst. pku.edu.cnnih.gov This activation facilitates a nucleophilic attack from the tethered alkene. Depending on the substrate's substitution pattern, the reaction can proceed through different pathways, leading to various cyclic diene products, classified as type-I, type-II, or type-III cycloisomerizations. pku.edu.cnnih.gov For example, a type-II pathway involves a -hydride shift from the propargylic position to an acetylenic carbon. pku.edu.cnpku.edu.cn

Elucidation of Reaction Mechanisms

The diverse reactivity of this compound is rooted in several distinct mechanistic pathways.

Electrophilic Addition: The mechanism for the addition of hydrogen halides proceeds through a vinyl carbocation intermediate. libretexts.org The initial attack by the electrophile (H⁺) on the pi bond is the rate-determining step. chemguide.co.uk The regioselectivity is governed by the stability of the resulting carbocation (Markovnikov's rule). libretexts.org For halogen addition, a cyclic halonium ion intermediate is formed, which explains the observed anti-stereochemistry of the addition. savemyexams.com

Reduction: The stereochemical outcome of alkyne reduction is mechanism-dependent. Catalytic hydrogenation on a solid metal surface like palladium involves the simultaneous (syn) delivery of two hydrogen atoms to the alkyne adsorbed on the surface, leading to a cis-alkene. arihantcollege-bwd.ac.in In contrast, the dissolving metal reduction proceeds through a radical anion intermediate, which is protonated by ammonia. A second electron transfer forms a vinyl anion, which is again protonated, allowing the more stable trans configuration of the vinyl anion to be selectively formed, resulting in the trans-alkene. arihantcollege-bwd.ac.in

Enyne Cycloisomerization: The mechanism of InCl₃-catalyzed enyne cycloisomerization has been a subject of detailed computational and experimental study. pku.edu.cnnih.gov It is proposed that the active catalytic species is actually InCl₂⁺. nih.gov The reaction is initiated by the coordination of the indium catalyst to the alkyne, activating it for intramolecular attack by the alkene. pku.edu.cn This leads to a cyclopropylmethyl-type cation intermediate. pku.edu.cn The fate of this intermediate determines the final product structure. It can undergo rearrangements, including hydride shifts or skeletal reorganizations, to yield the observed type-I, II, or III diene products. pku.edu.cnnih.gov The specific pathway taken is highly sensitive to the substitution pattern on the enyne substrate. nih.gov

Data Tables

Table 1: Summary of Key Reactions of this compound

Reaction Type Reagent(s) Product(s)
Reduction H₂, Lindlar's Catalyst (Z)-5-Bromopent-2-ene
Reduction Na, NH₃(l) (E)-5-Bromopent-2-ene
Reduction H₂, Pd/C 2-Bromopentane
Oxidation Hot, conc. KMnO₄ Acetic acid, 3-Bromopropanoic acid
Halogenation Br₂ (1 equiv.) (E)-2,3-Dibromo-5-bromopent-2-ene

| Hydrohalogenation | HBr (1 equiv.) | Mixture of 2,5-dibromopent-2-ene and 3,5-dibromopent-2-ene |

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₅H₇Br
Hydrogen Bromide HBr
Hydrogen Chloride HCl
Hydrogen Iodide HI
Hydrogen Fluoride HF
Bromine Br₂
Chlorine Cl₂
Dihaloalkene C₅H₇BrX₂
Tetrahaloalkane C₅H₇BrX₄
Potassium Permanganate KMnO₄
Ozone O₃
Acetic Acid C₂H₄O₂
3-Bromopropanoic Acid C₃H₅BrO₂
Palladium on Carbon Pd/C
2-Bromopentane C₅H₁₁Br
Lindlar's Catalyst -
(Z)-5-Bromopent-2-ene C₅H₉Br
Sodium Na
Ammonia NH₃
(E)-5-Bromopent-2-ene C₅H₉Br
4-Bromopent-2-yne C₅H₇Br
Indium(III) Chloride InCl₃
Ethene C₂H₄

Experimental Mechanistic Studies

The reactivity of this compound is characterized by the interplay between its two primary functional groups: the terminal alkyl bromide and the internal alkyne. This structure allows it to participate in a variety of reactions, including nucleophilic substitutions and metal-catalyzed transformations. Experimental studies are crucial for elucidating the precise mechanistic pathways of these reactions, distinguishing between possibilities such as Sₙ2, Sₙ2', radical, or metal-mediated mechanisms.

One area of investigation involves the reaction of bromoalkynes with nucleophiles. For instance, in copper-catalyzed reactions, the mechanism can be complex. Studies on similar propargylic bromides have employed radical inhibitors like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to probe the reaction pathway. The complete suppression of a reaction in the presence of TEMPO strongly suggests the involvement of radical intermediates, which could be generated through a single-electron transfer from a copper(I) catalyst to the propargylic bromide. acs.org

In the context of cycloisomerization reactions, this compound has been used as a substrate in indium(III) chloride-catalyzed processes. pku.edu.cn Mechanistic experiments in this area, often involving isotope labeling, can differentiate between various pathways, such as type I and type II cycloisomerizations. pku.edu.cn For example, analyzing the product distribution when reacting this compound in the presence of a Lewis acid catalyst can provide insight into the formation of intermediates, such as vinyl cations or metal carbenoids, and subsequent rearrangement steps like hydride shifts. pku.edu.cn

Alkylation reactions also offer a window into the mechanistic behavior of bromoalkynes. The reaction of 5-bromopent-1-yne, an isomer of this compound, with ambident nucleophiles like 3-formylquinolin-2-one has been shown to yield a mixture of N- and O-alkylated products. researchgate.netresearchgate.net The ratio of these products is dependent on the specific structure of the alkylating agent and the reaction conditions, providing clues about the kinetic and thermodynamic control of the reaction and the relative reactivity of the different nucleophilic sites. researchgate.netresearchgate.net

Table 1: Experimental Probes for Mechanistic Studies of Bromoalkynes

Experimental TechniqueInformation GainedPotential Application to this compoundReference
Radical Inhibition Presence or absence of radical intermediates.Probing copper-catalyzed coupling reactions by adding inhibitors like TEMPO. acs.org
Kinetic Studies Reaction rates, order of reaction, activation energies.Comparing reaction rates with different nucleophiles to distinguish between Sₙ2 and Sₙ2' pathways.
Isotope Labeling Tracing the path of atoms from reactants to products.Differentiating between proposed pathways in metal-catalyzed cycloisomerization reactions. pku.edu.cn
Product Ratio Analysis Regioselectivity and stereoselectivity of reactions.Analyzing the ratio of N- vs. O-alkylation products when reacting with ambident nucleophiles. researchgate.net

Advanced Computational Investigations (e.g., DFT, Frontier Molecular Orbital Analysis)

Computational chemistry provides powerful tools for investigating the reactivity and mechanistic details of molecules like this compound at a molecular level. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are particularly prominent in this area.

Density Functional Theory (DFT)

DFT calculations are widely used to model reaction pathways, calculate the geometries of transition states, and determine the activation energies for competing mechanisms. pku.edu.cn For complex reactions such as the indium-catalyzed cycloisomerization of 1,6-enynes, where this compound can act as a precursor to the enyne substrate, DFT has been employed to map out the entire catalytic cycle. pku.edu.cn These studies can, for example, calculate the energy profiles for the initial alkyne activation, subsequent cyclization, and final hydrogen shift steps, providing a detailed molecular-level understanding that is often inaccessible through experiments alone. pku.edu.cn DFT models, often using hybrid functionals like B3LYP with a basis set such as 6-31G*, can effectively predict reaction outcomes and regioselectivity.

Frontier Molecular Orbital (FMO) Analysis

FMO theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with electrophiles and nucleophiles.

For this compound, FMO analysis can predict its reactivity in various reactions:

Nucleophilic Attack: The LUMO of this compound will be localized around the carbon atoms susceptible to nucleophilic attack. In an Sₙ2 reaction, the LUMO would be centered on the C-Br antibonding orbital at the C5 position. In cycloaddition reactions, the LUMO distribution across the alkyne's π* orbitals would determine the regioselectivity of the attack.

Electrophilic Attack: The HOMO, representing the most available electrons, is typically associated with the π-system of the alkyne. Its energy level and shape dictate how this compound will act as a nucleophile, for instance, in metal-catalyzed alkyne activation. pku.edu.cn

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. By calculating these orbital energies and visualizing their shapes, chemists can rationalize observed reaction outcomes and predict the feasibility of new transformations. researchgate.netresearchgate.net

Table 2: Representative Data from Computational Analysis of Alkyne Reactivity

Computational MethodParameterSignificance for ReactivityExample ApplicationReference
DFT (e.g., B3LYP) Activation Energy (ΔG‡)Determines the rate-limiting step and feasibility of a reaction pathway.Calculating the energy barrier for a Current time information in Berlin, DE.-hydride shift in a cycloisomerization intermediate. pku.edu.cn
DFT (e.g., B3LYP) Transition State GeometryProvides the 3D structure of the highest energy point along the reaction coordinate.Visualizing the structure of the transition state for the nucleophilic attack on the alkyne.
FMO Analysis HOMO EnergyIndicates the ability to donate electrons (nucleophilicity).Predicting the reactivity of the alkyne π-bond towards an electrophile or metal catalyst. wikipedia.orgresearchgate.net
FMO Analysis LUMO EnergyIndicates the ability to accept electrons (electrophilicity).Predicting the most likely site for nucleophilic attack. wikipedia.orgresearchgate.net
FMO Analysis HOMO-LUMO GapCorrelates with chemical reactivity and kinetic stability.Comparing the relative reactivity of different bromoalkynes in cycloaddition reactions. researchgate.net

Applications of 5 Bromopent 2 Yne in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The dual reactivity of 5-bromopent-2-yne allows it to serve as a linchpin in the assembly of complex molecules. The alkyne moiety can participate in additions, cycloadditions, and coupling reactions, while the bromo-substituent provides a handle for nucleophilic substitution, effectively allowing for the sequential or concurrent introduction of molecular complexity.

This compound is utilized as a key precursor in the synthesis of organosulfur compounds, particularly in the formation of intermediates for sulfur-containing exo-bicyclic dienes. Research has documented its role in constructing complex organosulfur frameworks through its reaction with thioacetates under basic conditions. This reaction proceeds via a nucleophilic substitution where the thioacetate (B1230152) displaces the bromide, followed by further transformations to yield the target diene structures. These sulfur-containing dienes are valuable in their own right and can be used in subsequent reactions, such as the Diels-Alder reaction, to access diverse thiacycle-fused polycyclic systems. nih.gov The stereocontrolled synthesis of these unprecedented bicyclic dienes highlights the utility of precursors like this compound in generating novel and stable thiacyclic structures. nih.gov

A significant application of this compound is its role as a crucial intermediate in the total synthesis of steroids, most notably ent-progesterone, the enantiomer of the natural hormone progesterone. google.comgoogleapis.comgoogleapis.com Ent-progesterone is of interest for its potential therapeutic applications, but its efficient synthesis has been a challenge. googleapis.com Patented synthetic routes have been developed that rely on this compound as a key building block. google.comgoogleapis.com

In these syntheses, the process typically begins with the conversion of pent-3-yn-1-ol to its corresponding tosylate, pent-3-ynyl 4-methylbenzenesulfonate. google.com This intermediate then undergoes a nucleophilic substitution reaction with a metal bromide, such as sodium bromide, to produce this compound. google.comgoogleapis.com This step is critical for introducing the necessary functionality for subsequent coupling reactions in the steroid's core structure assembly. google.com The use of this compound is a key step in methods designed to provide a more efficient and scalable synthesis of ent-progesterone and its precursors. googleapis.comgoogleapis.com

Table 1: Key Step in Ent-Progesterone Synthesis Involving this compound
PrecursorReagentProductReaction TypeReference
Pent-3-ynyl 4-methylbenzenesulfonateMetal Bromide (e.g., NaBr)This compoundNucleophilic Substitution (SN2) google.comgoogleapis.com

The chemical scaffold of this compound is a valuable starting point for the synthesis of molecular probes, including those with fluorescent properties. Derivatives of this compound can be elaborated into more complex structures designed to interact with specific biological targets. For instance, research into antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor involved in inflammatory processes, has led to the development of high-affinity fluorescent probes. acs.org

The synthetic strategy often involves using a bromoalkyne to alkylate a larger pharmacophore. The terminal alkyne group introduced via this method can then be further functionalized, for example, through a "click" reaction with an azide-containing fluorophore like Alexa Fluor 488 or a BODIPY dye. acs.org This approach demonstrates that the potency of the original pharmacophore can be maintained while introducing a fluorescent tag, creating powerful tools for biological research, such as quantifying receptor binding using flow cytometry. acs.org The synthesis of these probes relies on the ability to introduce a reactive alkyne handle into the molecule, a role for which this compound and similar bromoalkynes are well-suited. acs.org

Intermediates in the Synthesis of Natural Products and Steroids (e.g., Ent-Progesterone)

Synthesis and Functionalization of this compound Derivatives

The reactivity of this compound is dominated by the interplay between its two functional groups. This allows for a wide range of derivatizations, enabling the creation of a library of functionalized alkynes for diverse synthetic applications.

The primary bromine atom in this compound is an excellent leaving group in nucleophilic substitution reactions, specifically SN2 reactions. This allows for the straightforward introduction of a variety of nucleophiles at the C-5 position, displacing the bromide and forming a new carbon-heteroatom or carbon-carbon bond. The reactivity is influenced by the electron-withdrawing nature of the bromine and the steric and electronic effects of the nearby alkyne group. This pathway is a common method for creating derivatives.

Common nucleophiles used in these reactions include amines, thiols, and the enolates of carbonyl compounds. scholaris.ca These reactions are typically performed under mild conditions and result in a diverse array of functionalized pent-2-yne derivatives.

Table 2: Examples of Nucleophilic Substitution with this compound
NucleophileProduct ClassExample ProductReference
Thioacetate (CH₃COS⁻)ThioestersS-(pent-2-yn-1-yl) ethanethioate
Ammonia/Amines (R-NH₂)AlkynylaminesPent-2-yn-1-amine
Thiols (R-SH)Alkynyl SulfidesAlkyl(pent-2-yn-1-yl)sulfane
Ester EnolateAlkylated EstersEthyl 2,2-dimethylhept-4-ynoate scholaris.ca

This compound is an effective electrophile for introducing the pent-2-ynyl moiety into other molecules, leading to the formation of more complex, functionalized alkynes. The alkyne group remains intact during these alkylation reactions, making it available for subsequent chemical transformations. This strategy is widely used to build carbon skeletons.

Various synthetic methods employ this compound (or its isomer 1-bromopent-2-yne) as an alkylating agent. Examples include:

Alkylation of Enolates: In a procedure to create keto-alkyne scaffolds, the enolate of a β-keto ester, generated by a strong base like lithium diisopropylamide (LDA), can be alkylated with 1-bromopent-2-yne to form a new carbon-carbon bond. beilstein-journals.org

Coupling with Terminal Alkynes: In the presence of a copper(I) catalyst and a base like cesium carbonate, 1-bromopent-2-yne can couple with other terminal alkynes, such as 5-hexyn-1-ol, to produce skipped diynols like undeca-5,8-diyn-1-ol. beilstein-journals.org

Williamson Ether Synthesis: The Williamson reaction can be adapted to form alkynyl ethers. For instance, propargylic alcohols can be deprotonated and reacted with 1-bromopent-2-yne to synthesize complex triyne substrates for metal-catalyzed cycloadditions. semanticscholar.org

These examples underscore the role of this compound as a versatile reagent for extending carbon chains and synthesizing poly-unsaturated systems and other highly functionalized molecules.

Research in Medicinal Chemistry and Biological Applications of 5 Bromopent 2 Yne and Its Derivatives

Drug Discovery and Development Initiatives

The exploration of 5-bromopent-2-yne and its related structures has yielded promising avenues for the development of new therapeutic agents. Researchers have been actively investigating their potential to modulate key biological targets implicated in various diseases.

Therapeutic Relevance in Inflammatory Pathways (e.g., P2Y₁₄ Receptor Targeting)

A notable area of investigation for derivatives of this compound is in the modulation of inflammatory pathways, with a specific focus on the P2Y₁₄ receptor. The P2Y₁₄ receptor, a GPCR, is implicated in inflammatory processes and is considered a therapeutic target for conditions like inflammatory diseases. acs.org Research has focused on developing high-affinity antagonists for the P2Y₁₄ receptor. acs.org For instance, studies have explored the synthesis of fluorescent probes based on derivatives of this compound to effectively antagonize the P2Y₁₄ receptor's activity, highlighting their potential in developing treatments for inflammatory conditions. acs.org

Design of Enzyme Inhibitors and Their Mechanisms of Action

The reactivity of the alkyne group in this compound and its derivatives makes them suitable candidates for the design of enzyme inhibitors. The triple bond can interact with enzyme active sites, potentially leading to inhibition of their catalytic activity. The mechanism of action often involves the formation of covalent bonds with active site residues, leading to irreversible inhibition. This property is particularly valuable in drug design as it can lead to prolonged therapeutic effects. For example, derivatives of this compound have been investigated for their ability to inhibit enzymes involved in the metabolism of cancer cells.

Chemical Biology Probes

Beyond their direct therapeutic potential, derivatives of this compound serve as valuable tools in chemical biology for studying biological processes at the molecular level.

Utility in Probing Enzyme Active Sites and Mechanisms (e.g., 5-bromopent-4-yn-1-ol)

A key application of these compounds is as chemical probes to investigate the structure and function of enzyme active sites. For example, 5-bromopent-4-yn-1-ol (B13508385), a related compound, has been used to form covalent bonds with residues in enzyme active sites, providing insights into the enzyme's mechanism. This irreversible inhibition helps in identifying and characterizing the active site, which is crucial information for the rational design of more potent and selective inhibitors. uni-konstanz.de The alkyne group can also be utilized in "click chemistry" reactions to attach reporter tags like fluorophores or biotin, enabling the visualization and identification of target proteins. frontiersin.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a molecule influences its biological activity. researchgate.net For derivatives of this compound, SAR studies involve systematically modifying different parts of the molecule and evaluating the impact on their potency and selectivity as, for example, GPCR antagonists or enzyme inhibitors. researchgate.net These studies help in identifying the key structural features required for optimal biological activity and guide the design of more effective drug candidates. For instance, altering the length of the alkyl chain or the nature of the substituents can significantly affect the compound's interaction with its biological target. researchgate.net

Table 1: Investigated Biological Activities of this compound Derivatives

Derivative/Related Compound Biological Target Application/Finding
This compound Derivatives GPCRs Potential as selective antagonists.
This compound Derivatives P2Y₁₄ Receptor Development of antagonists for inflammatory diseases. acs.org
This compound Derivatives Various Enzymes Potential as enzyme inhibitors, affecting metabolic pathways.
5-bromopent-4-yn-1-ol Enzyme Active Sites Used as a probe to form covalent bonds and study mechanisms.

Q & A

Q. Advanced

  • Methodological Triangulation : Cross-validate DFT results with MP2 or CCSD(T) methods for critical transition states.
  • Experimental Calibration : Use kinetic isotope effects (KIE) or substituent studies to probe mechanistic hypotheses.
  • Address solvent effects explicitly in simulations (e.g., PCM model) .

What safety protocols are critical for handling this compound due to its instability?

Q. Basic

  • Storage : Keep at 2–8°C in amber vials under inert gas (Ar/N₂).
  • Handling : Use Schlenk lines for air-sensitive steps.
  • Waste Disposal : Quench residual alkyne with ethanolamine to prevent exothermic decomposition .

How can researchers design a scoping review to identify gaps in this compound literature?

Advanced
Follow Arksey & O’Malley’s framework:

Define Scope : Focus on synthetic methods, reactivity studies, or biological applications.

Consult Stakeholders : Engage computational chemists for mechanistic insights.

Map Trends : Use tools like VOSviewer to visualize keyword clusters (e.g., "alkyne bromination," "Sonogashira coupling") .

What strategies improve reproducibility in synthesizing this compound derivatives?

Q. Advanced

  • Detailed Documentation : Publish step-by-step protocols with spectral raw data (e.g., NMR FID files).
  • Collaborative Validation : Share intermediates with independent labs for cross-verification.
  • Use IUPAC nomenclature consistently to avoid ambiguity (e.g., "pent-2-yne" vs. "3-pentyne") .

How can this compound serve as a building block for pharmaceutical intermediates?

Q. Advanced

  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole scaffolds.
  • Cross-Coupling : Employ Sonogashira reactions with aryl halides for bioactive polyaromatics.
  • Monitor steric effects of the bromine substituent on reaction selectivity .

What are the limitations of current DFT functionals in modeling this compound’s electronic properties?

Q. Advanced

  • Exchange-Correlation Errors : B3LYP may underestimate hyperconjugation effects in bromoalkynes.
  • Solution : Combine with empirical dispersion corrections (e.g., D3BJ) or exact-exchange hybrids (e.g., M06-2X) .

How should researchers approach conflicting spectroscopic data for this compound derivatives?

Q. Basic

  • Multi-Technique Analysis : Correlate ¹³C NMR with DEPT-135 to resolve overlapping signals.
  • Reference Standards : Compare with PubChem data (CID: [insert]) for validation .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.